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Compound of Interest

Compound Name: 14-Dehydrobrowniine

Cat. No.: B15592910

Disclaimer: Direct, comprehensive spectroscopic data (NMR, IR, MS) for the C19-diterpenoid
alkaloid 14-Dehydrobrowniine is not readily available in publicly accessible literature.
However, 13C NMR data has been reported as part of a comparative study. Due to the limited
availability of a complete dataset for 14-Dehydrobrowniine, this guide will present the known
13C NMR data for 14-Dehydrobrowniine and, for illustrative purposes, a comprehensive
spectroscopic dataset for the closely related parent compound, Browniine. This information is
intended to provide researchers, scientists, and drug development professionals with a
representative understanding of the spectroscopic characteristics of this class of alkaloids.

Representative Spectroscopic Data: Browniine

The following tables summarize the H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry
(MS) data for the diterpenoid alkaloid Browniine.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Browniine (400 MHz, CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
4.88 d 4.9 H-1

2.62 m H-2

1.85 m H-2

2.33 m H-3

1.98 m H-3

2.95 S H-5

4.08 dd 6.8,4.9 H-6

2.05 m H-9

2.25 m H-10

3.15 S H-17

1.08 t 7.2 N-CH2-CHs
3.32 S OCHs-1

3.35 S OCHs-6

3.28 S OCHs-14

3.38 S OCHs-16

3.42 S OCHs-18

Table 2: 13C NMR Spectroscopic Data for Browniine and 14-Dehydrobrowniine (CDCIs)
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14-Dehydrobrowniine (o

Carbon Position Browniine (6 ppm)
ppm)

1 72.5 72.3
2 29.5 29.4
3 34.2 34.0
4 39.1 39.0
5 53.6 53.5
6 825 824
7 50.1 50.0
8 77.8 77.6
9 50.8 50.6
10 44.5 44.3
11 49.2 49.0
12 29.8 29.6
13 45.1 449
14 215.5 (C=0) Not Reported
15 335 33.3
16 82.1 81.9
17 61.9 61.8
19 53.2 53.1
N-CH: 49.5 49.3
N-CH2-CHs 13.7 13.6
OCHs-1 56.2 56.0
OCHs-6 58.0 57.8
OCHs-14 Not Reported Not Reported
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OCHs-16 56.5 56.3

OCHs-18 59.3 59.1

Note: The 13C NMR data for 14-Dehydrobrowniine is sourced from a comparative study and
may not represent a complete analysis. The carbonyl signal at C-14 in Browniine is a key
differentiator.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Browniine

Wavenumber (cm~—2) Intensity Assignment
3450 Broad O-H Stretch
2935 Strong C-H Stretch (Aliphatic)
1720 Strong C=0 Stretch (Ketone at C-14)
1460 Medium C-H Bend (CH2)
1385 Medium C-H Bend (CH5)
1090 Strong C-O Stretch (Ether and
Alcohol)
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Browniine
m/z Relative Intensity (%) Assignment

[M]* (Calculated for

453.2828 100 CasHasNOs: 453.2832)
438 45 [M - CHa]*

422 60 [M - OCHs]*

394 30 [M - C2HsOH - HJ*
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Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic
data for diterpenoid alkaloids like Browniine and 14-Dehydrobrowniine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: Bruker Avance Il 400 MHz NMR Spectrometer (or equivalent).
Sample Preparation:

o Weigh approximately 5-10 mg of the purified alkaloid.

e Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition Parameters:

e Pulse Program: zg30

e Solvent: CDCl3

e Temperature: 298 K

e Spectral Width: 16 ppm

e Acquisition Time: 2.0 s

» Relaxation Delay: 1.0 s

e Number of Scans: 16

13C NMR Acquisition Parameters:

e Pulse Program: zgpg30 (proton-decoupled)
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e Solvent: CDCls

e Temperature: 298 K

e Spectral Width: 240 ppm

e Acquisition Time: 1.0 s

» Relaxation Delay: 2.0 s

e Number of Scans: 1024

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (6 = 0.00 ppm).

Integrate the peaks in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and
carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory (or
equivalent).

Sample Preparation:

e Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the
UATR accessory.

e Apply pressure using the built-in clamp to ensure good contact between the sample and the
crystal.
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Acquisition Parameters:

Scan Range: 4000 - 400 cm™?

Resolution: 4 cm~—!

Number of Scans: 8

Mode: Transmittance

Data Processing:
e Acquire a background spectrum of the clean ATR crystal before running the sample.

e The instrument software will automatically subtract the background from the sample
spectrum.

« ldentify and assign the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the alkaloid.

Instrumentation: Agilent 6530 Q-TOF LC/MS system with an Electrospray lonization (ESI)
source (or equivalent).

Sample Preparation:
e Prepare a stock solution of the purified alkaloid in methanol at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 acetonitrile:water
containing 0.1% formic acid.

Acquisition Parameters (Positive lon Mode):
 lonization Mode: Electrospray lonization (ESI+)

o Capillary Voltage: 3500 V
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e Fragmentor Voltage: 175V

o Gas Temperature: 325 °C

e Gas Flow: 8 L/min

e Nebulizer Pressure: 35 psig

e Mass Range: m/z 100 - 1000

Data Processing:

e The mass spectrum is processed using the instrument's data analysis software.

o Determine the accurate mass of the molecular ion ([M+H]*) and compare it with the
calculated mass for the proposed molecular formula.

» Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel
diterpenoid alkaloid.
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Caption: General workflow for the isolation and structural elucidation of a diterpenoid alkaloid.
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 To cite this document: BenchChem. [Spectroscopic Data for 14-Dehydrobrowniine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592910#spectroscopic-data-nmr-ir-ms-for-14-
dehydrobrowniine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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